
CID-797718
概要
準備方法
CID 797718は、ベンゾキソロアゼピノンであるCID 755673の合成における副産物です . 合成経路には、特定の前駆体を制御された条件下で反応させてCID 797718を得ることが含まれます.この化合物は通常、純度が98%以上の結晶性固体として得られます . CID 797718の溶解度は溶媒によって異なります。DMFでは30 mg/ml、DMSOでは20 mg/ml、エタノールでは1 mg/mlに溶解します .
化学反応の分析
CID 797718は、次のような様々な化学反応を受けます。
酸化: この反応には、通常、酸化剤を使用して酸素の付加または水素の除去が含まれます。
還元: この反応には、通常、還元剤を使用して水素の付加または酸素の除去が含まれます。
置換: この反応には、通常、特定の試薬と条件を使用して、1つの原子または原子団を別の原子または原子団と置き換えることが含まれます。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます . これらの反応から生成される主な生成物は、使用する試薬や条件によって異なります。
科学研究への応用
CID 797718は、次のような様々な科学研究に応用されています。
科学的研究の応用
Biochemical Properties
The compound's structure includes a benzofuroazepinone scaffold, which has been modified in various studies to enhance its pharmacological activity. However, efforts to increase potency through chemical modifications have often resulted in diminished inhibitory effects .
Table 1: Inhibitory Activity Comparison
Compound | IC50 (μM) | Target Kinase |
---|---|---|
CID-755673 | 0.5 ± 0.03 | PKD1 |
CID-797718 | 7.0 ± 0.8 | PKD1 |
CID-755673 | 20.3 ± 10.9 | PLK1 |
This compound | 21.9 ± 6.5 | PLK1 |
Cancer Research
This compound has been utilized in studies exploring the role of PKD in cancer progression and treatment responses. PKD1 is implicated in various cellular processes including proliferation and migration of cancer cells. The inhibition of PKD1 by compounds like this compound can provide insights into potential therapeutic strategies for managing prostate cancer and other malignancies .
Cellular Mechanisms
Research indicates that this compound does not compete with ATP for enzyme inhibition, suggesting a unique mechanism of action that may be beneficial for further studies on enzyme regulation and signaling pathways involved in cancer biology .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound in cellular models:
- Prostate Cancer Cell Lines : In LNCaP cells, this compound demonstrated a capacity to modulate PKD1 activation, impacting downstream signaling pathways associated with tumor growth and metastasis.
- In Vitro Assays : Experimental setups have shown that while this compound is less effective than CID-755673, it still provides valuable data on the structure-activity relationship (SAR) necessary for developing more potent inhibitors .
作用機序
類似化合物との比較
CID 797718は、PKD1を選択的に阻害するという点でユニークです。類似の化合物には、次のようなものがあります。
CID 755673: 異なる分子構造を持つ別のPKD1阻害剤.
スタウロスポリン: PKD1を含むタンパク質キナーゼの強力な阻害剤.
ビスインドリルマレイミドII: より広い特異性を持つタンパク質キナーゼ阻害剤.
これらの化合物は、タンパク質キナーゼに対する阻害効果が似ていますが、分子構造と特異性において異なります。
生物活性
CID-797718, a derivative of CID-755673, is a compound of significant interest in the field of pharmacology due to its role as a protein kinase D1 (PKD1) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, potency, and implications for therapeutic applications.
Overview
This compound has been characterized primarily as a selective inhibitor of PKD1, with an IC50 value reported at approximately 7 µM . While it exhibits lower potency compared to its parent compound CID-755673, which has a higher affinity for PKD1, this compound's unique structural properties and biological activities warrant further investigation.
PKD1 plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. It is activated by diacylglycerol (DAG)-responsive protein kinase C (PKC) isoforms through transphosphorylation. The inhibition of PKD1 by this compound can disrupt these signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Table 1: Comparison of PKD Inhibition Potency
Compound | IC50 (µM) | Selectivity | Notes |
---|---|---|---|
CID-755673 | 0.13 | High | First potent PKD inhibitor |
This compound | 7 | Moderate | Byproduct of CID-755673 synthesis |
Biological Activity and Efficacy
Research indicates that while this compound is less potent than CID-755673, it still retains significant biological activity. Studies have shown that modifications to the compound's structure can influence its inhibitory effects on PKD1. For instance, alterations to the aromatic core structure have been linked to increased potency while maintaining specificity for PKD .
Case Study: Prostate Cancer Cells
In vitro studies involving prostate cancer cells demonstrated that this compound could inhibit PMA-induced autophosphorylation of PKD1, leading to reduced cell proliferation and increased cytotoxicity. The analogs tested alongside this compound showed varying degrees of efficacy in inhibiting cell migration and invasion .
Structural Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Initial investigations indicated that modifications such as phenolic hydroxyl group substitution resulted in diminished PKD1 activity. This highlights the importance of maintaining specific structural features for optimal inhibitory effects .
Table 2: SAR Findings for this compound
Modification | Effect on Activity |
---|---|
Phenolic hydroxyl group | Loss of activity |
N-alkylation | Loss of activity |
Ortho-halogenation | Loss of activity |
特性
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370586-05-3 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。